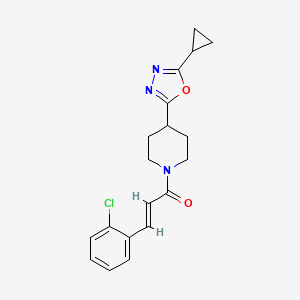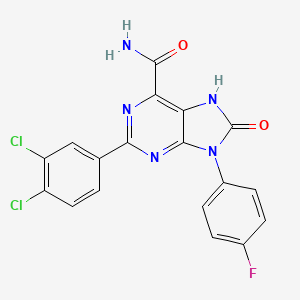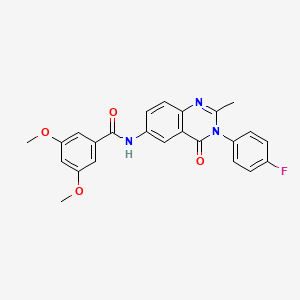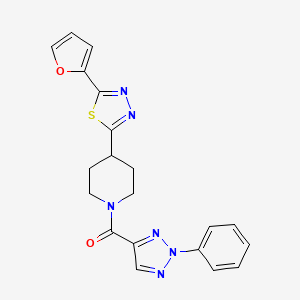
N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Bioactivity
The synthesis and evaluation of novel compounds derived from similar structures have demonstrated significant anti-inflammatory and analgesic activities. These compounds were tested for their ability to inhibit cyclooxygenase (COX-1/COX-2), showing high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, which are comparable with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
A study focusing on the synthesis of thiazolopyrimidines and related compounds highlighted their potential in creating new heterocyclic compounds that might have varied biological activities. These compounds are synthesized through reactions involving ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, showcasing a method to develop diverse therapeutic agents (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
The in vitro cytotoxic activity of some newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives was studied, revealing potential applications in cancer therapy. These compounds showed activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential use in developing new anticancer agents (Hassan, Hafez, & Osman, 2014).
Novel Chemical Synthesis
Research on the synthesis of dihydropyrimidine derivatives has revealed their potential in antidiabetic screening. A series of N-substituted compounds demonstrated in vitro antidiabetic activity through α-amylase inhibition assays, suggesting their application in managing diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Another study focused on the design and synthesis of organogels based on amphiphilic perylenetetracarboxylic diimides, showing the importance of amphiphilic properties in controlling gelating abilities. This research might contribute to the development of novel organogels for various applications, including drug delivery systems (Wu, Xue, Shi, Chen, & Li, 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the condensation of 4-ethylbenzaldehyde with 3-methoxybenzaldehyde to form 3-(4-ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one. This intermediate is then reacted with urea in the presence of acetic anhydride to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "3-methoxybenzaldehyde", "urea", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-ethylbenzaldehyde with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form 3-(4-ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one.", "Step 2: Reaction of 3-(4-ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one with urea in the presence of acetic anhydride to form N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide." ] } | |
Numéro CAS |
863612-56-0 |
Nom du produit |
N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
Formule moléculaire |
C20H19N3O4 |
Poids moléculaire |
365.389 |
Nom IUPAC |
N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-3-13-7-9-14(10-8-13)22-18(24)17-12-21-20(26)23(19(17)25)15-5-4-6-16(11-15)27-2/h4-12H,3H2,1-2H3,(H,21,26)(H,22,24) |
Clé InChI |
SVTWUNLLNADXJD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2683544.png)
![Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2683545.png)
![5-[(3-chlorophenyl)amino]-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2683547.png)



![1-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2683554.png)
![Ethyl 3-[(5-formylpyrazolo[1,5-a]pyridine-3-carbonyl)amino]-2-methylbutanoate](/img/structure/B2683555.png)



![9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2683561.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2683562.png)
